[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic molecule featuring two aromatic systems: a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a 5-methyl group, and a 1,2,3-triazole ring linked to a 4-ethylphenyl group. The ester functional group bridges these two heterocycles, contributing to its structural complexity.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-4-16-5-11-19(12-6-16)28-14(2)21(26-27-28)23(29)30-13-20-15(3)31-22(25-20)17-7-9-18(24)10-8-17/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLRTNFTUKPJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Structural and Functional Differences
Heterocyclic Core Variations :
- The target compound contains an oxazole-triazole core, whereas compounds 4 and 5 () feature thiazole-triazole systems. The substitution of oxygen (oxazole) with sulfur (thiazole) may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking .
- Compound 7 () employs a pyrazole-thiazole system, demonstrating reduced planarity compared to the target compound’s fused aromatic systems.
Halogen and Alkyl Substituents: The 4-chlorophenyl group in the target compound’s oxazole ring contrasts with the 4-fluorophenyl groups in compounds 4 and 5. Halogen substituents impact crystal packing due to differences in van der Waals radii (Cl: 1.80 Å vs. The 4-ethylphenyl group in the target’s triazole moiety introduces steric bulk and lipophilicity absent in compounds 4 and 5, which have fluorophenyl groups. This may enhance membrane permeability in biological applications.
Crystallographic Behavior :
- Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite isostructurality, halogen differences (Cl vs. F) necessitate slight lattice adjustments, highlighting the sensitivity of crystal packing to substituent size .
- The target compound’s ethyl group may disrupt the planar molecular conformation observed in compounds 4 and 5 , leading to distinct packing motifs.
Methodological Insights from Analogous Studies
Structural Characterization Techniques
- Single-Crystal X-ray Diffraction (SCXRD) : Compounds 4 and 5 were analyzed using SCXRD with the SHELX software suite (), a gold standard for small-molecule refinement. The target compound would likely require similar methodologies for precise bond-length and angle determination .
- Spectroscopic Validation : NMR and IR spectroscopy (as in ) are critical for verifying the integrity of synthetic products, particularly for confirming substituent positions in aromatic systems.
Implications of Structural Variations
- Physicochemical Properties : The ethyl group in the target compound may enhance lipophilicity (logP) compared to fluorophenyl-containing analogs, influencing solubility and bioavailability.
- Substituent-driven electronic effects (e.g., Cl vs. F) could modulate target binding affinity .
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